![molecular formula C18H29IN2O3S B15344015 {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide CAS No. 388619-31-6](/img/structure/B15344015.png)
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide is a complex organic compound that features a combination of benzylamino, tert-butoxycarbonyl, and dimethylsulfanium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the dimethylsulfanium iodide moiety through a quaternization reaction with methyl iodide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzylamino or tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanium group can yield sulfoxides or sulfones, while reduction can produce sulfides .
科学的研究の応用
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium chloride
- {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium bromide
- {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium fluoride
Uniqueness
The uniqueness of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs with different halide ions, the iodide variant may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
特性
CAS番号 |
388619-31-6 |
|---|---|
分子式 |
C18H29IN2O3S |
分子量 |
480.4 g/mol |
IUPAC名 |
[4-(benzylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]-dimethylsulfanium;iodide |
InChI |
InChI=1S/C18H28N2O3S.HI/c1-18(2,3)23-17(22)20-15(11-12-24(4)5)16(21)19-13-14-9-7-6-8-10-14;/h6-10,15H,11-13H2,1-5H3,(H-,19,20,21,22);1H |
InChIキー |
WAGZNVRMXIGMCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)NCC1=CC=CC=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


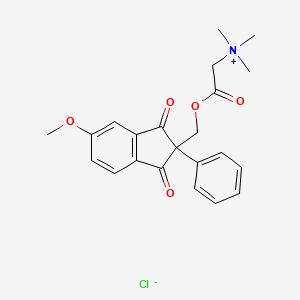
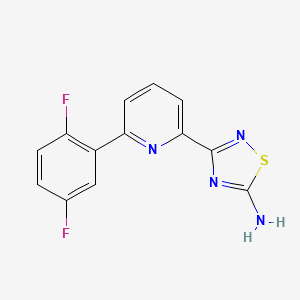

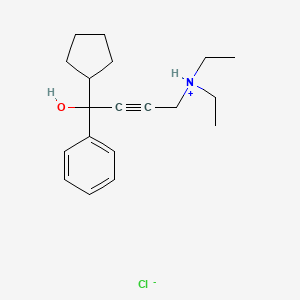
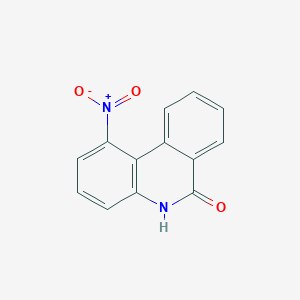
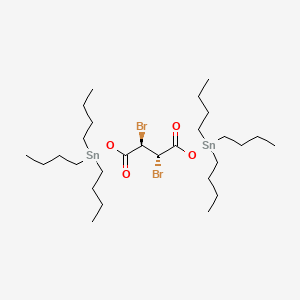

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
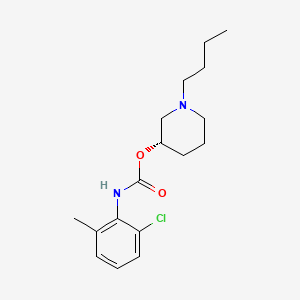
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
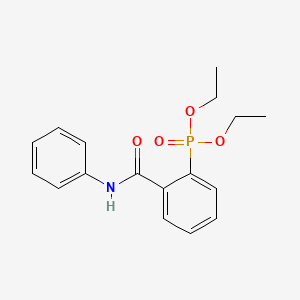
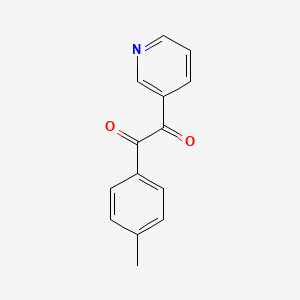
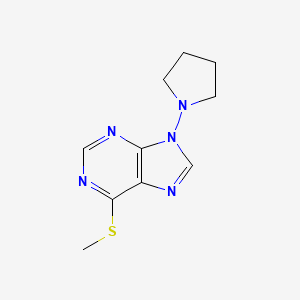
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
